molecular formula C18H14ClFN2O3 B2760371 2-(4-chlorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 952963-88-1

2-(4-chlorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2760371
CAS RN: 952963-88-1
M. Wt: 360.77
InChI Key: ZJYODTWJXKEWBL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, also known as LUF6000, is a novel selective antagonist of the GPR40 receptor. This receptor is involved in glucose homeostasis and insulin secretion, making it a potential target for the treatment of type 2 diabetes.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has been conducted on similar benzothiazolinone acetamide analogs, emphasizing spectroscopic and quantum mechanical studies. These compounds have been analyzed for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light harvesting efficiency and free energy of electron injection suggest applications in photovoltaic cells. Additionally, non-linear optical (NLO) activity and molecular docking studies with Cyclooxygenase 1 (COX1) reveal insights into ligand-protein interactions and the compounds' potential in drug design (Mary et al., 2020).

Antimicrobial and Anticancer Potentials

Another study synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluating their in vitro antimicrobial and anticancer activities. These compounds showed significant antimicrobial activity and potential as leads in anticancer drug design, underscoring the relevance of similar compounds in medical research (Mehta et al., 2019).

Photo-Degradation Studies

The photo-degradation behavior of related pharmaceutical compounds has been studied, revealing insights into the stability and degradation products under light exposure. Such research is crucial for understanding the stability of chemicals and their potential environmental impacts (Wu et al., 2007).

Potential Pesticide Applications

X-ray powder diffraction characterized new derivatives of similar compounds as potential pesticides. This research highlights the applicability of such compounds in developing new pesticides with specific structural characteristics (Olszewska et al., 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c19-13-3-7-16(8-4-13)24-11-18(23)21-10-15-9-17(25-22-15)12-1-5-14(20)6-2-12/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYODTWJXKEWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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